2,7-dicyclooctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
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Overview
Description
2,7-Dicyclooctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound with a molecular formula of C30H34N2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dicyclooctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process might include continuous flow reactors and automated systems to handle the complex synthesis steps .
Chemical Reactions Analysis
Types of Reactions
2,7-Dicyclooctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone can undergo various chemical reactions, including:
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,7-Dicyclooctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,7-dicyclooctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with specific molecular targets and pathways. The compound may act by binding to particular enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,7-Diazapyrene: Known for its aromatic properties and used in similar applications.
4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: Another compound with similar structural features and applications.
Uniqueness
2,7-Dicyclooctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is unique due to its specific cyclooctyl groups, which may impart distinct physical and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C30H34N2O4 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
6,13-di(cyclooctyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C30H34N2O4/c33-27-21-15-17-23-26-24(30(36)32(29(23)35)20-13-9-5-2-6-10-14-20)18-16-22(25(21)26)28(34)31(27)19-11-7-3-1-4-8-12-19/h15-20H,1-14H2 |
InChI Key |
LMKDPWVVAARSFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6CCCCCCC6)C2=O |
Origin of Product |
United States |
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